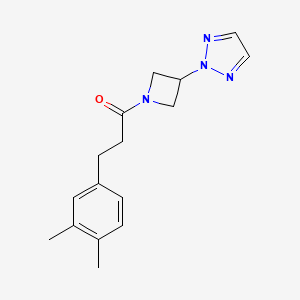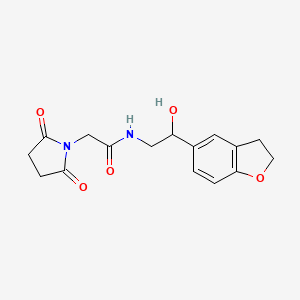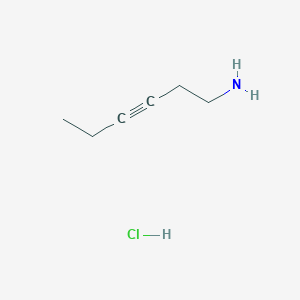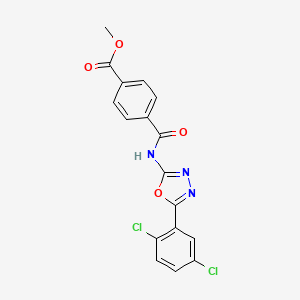![molecular formula C17H16N2O3S2 B2978904 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034253-71-7](/img/structure/B2978904.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include retrosynthetic analysis, which involves working backwards from the target molecule to determine possible precursors .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include studying its reactivity, stability, and the conditions under which it reacts .Physical and Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to how the compound reacts with other substances .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
Derivatives of 6-oxo-pyridine-3-carboxamide have been synthesized and evaluated for their antibacterial and antifungal properties. These derivatives have shown broad-spectrum antibacterial activity, being equipotent to standard drugs like Ampicillin and Gentamicin against tested bacteria. Additionally, compounds have been found to be equipotent to Amphotericin B against Aspergillus fumigatus, indicating strong antifungal activity as well (El-Sehrawi et al., 2015).
Antimicrobial Agents
A series of compounds including quinazolinone and 4-thiazolidinone derivatives have been investigated for their in vitro antibacterial and antifungal activities. These compounds, through their structural motifs, have shown effectiveness against a range of microbial strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans, highlighting their potential as antimicrobial agents (Desai et al., 2011).
Cancer Research
Substituted dihydropyridine carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily, which is implicated in cancer progression. These compounds have demonstrated efficacy in inhibiting tumor growth in preclinical models, making them potential candidates for cancer therapy (Schroeder et al., 2009).
Organic Synthesis and Material Science
Compounds related to dihydropyridines have been utilized in organic synthesis and material science for the synthesis of novel polymers and materials. For instance, hyperbranched aromatic polyimides have been prepared using related monomers, showcasing the utility of these chemical structures in developing new materials with potential applications in electronics and coatings (Yamanaka et al., 2000).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-19-7-2-3-12(17(19)22)16(21)18-9-13(20)15-5-4-14(24-15)11-6-8-23-10-11/h2-8,10,13,20H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMHLDHVRRGIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978821.png)

![4-Chlorobenzyl 7,9-dimethyl-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2978825.png)


![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide](/img/structure/B2978831.png)

![N-[Cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide](/img/structure/B2978834.png)
![5-Fluoro-4-[4-(2-methylpropylsulfonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2978836.png)
![6-Benzyl-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-(3-Chlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2978838.png)
![3-phenyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2978839.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978840.png)
![2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2978842.png)
